

Spectroscopic and Analytical Profile of Benzyl 4-aminopiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Benzyl 4-aminopiperidine-1-carboxylate

Cat. No.: B104409

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic and analytical data for **Benzyl 4-aminopiperidine-1-carboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for **Benzyl 4-aminopiperidine-1-carboxylate** and a close derivative, providing a reference for its structural confirmation.

Note on Data Availability: While direct and complete experimental spectra for **Benzyl 4-aminopiperidine-1-carboxylate** are not readily available in all public databases, data for the closely related derivative, Benzyl 4-((2,4-dimethylpentan-3-yl)amino)piperidine-1-carboxylate, has been published and is presented here for comparative purposes. The structural similarities allow for valuable inferences regarding the expected spectral features of the parent compound.

Table 1: 1H NMR Data for Benzyl 4-aminopiperidine-1-carboxylate

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.33	m	5H	Ar-H
5.14	s	2H	-CH ₂ -Ph
4.14	br s	2H	Piperidine-H (axial, adjacent to N-Cbz)
2.87	m	3H	Piperidine-H (equatorial, adjacent to N-Cbz and -CH- NH ₂)
1.83	m	2H	Piperidine-H (axial)
1.66	m	3H	Piperidine-H (equatorial and NH ₂)
1.28	m	2H	Piperidine-H (axial)

Data obtained from a patent describing the synthesis of the compound. The assignments are based on general principles of NMR spectroscopy for similar structures.

Table 2: ^{13}C NMR Data for Benzyl 4-((2,4-dimethylpentan-3-yl)amino)piperidine-1-carboxylate

Chemical Shift (δ) ppm	Assignment
155.3	C=O (Carbamate)
137.0	Ar-C (quaternary)
128.5	Ar-CH
127.9	Ar-CH
127.8	Ar-CH
67.0	-CH ₂ -Ph
65.4	Piperidine-CH (adjacent to amino group)
54.9	Piperidine-CH ₂ (adjacent to N-Cbz)
43.0	Piperidine-CH ₂ (adjacent to N-Cbz)
33.4	Piperidine-CH ₂
30.9	Piperidine-CH ₂
21.1	Alkyl CH ₃
18.3	Alkyl CH ₃

This data provides a strong reference for the expected chemical shifts of the carbon atoms in the benzyl and piperidine moieties of the target compound.

Table 3: IR Spectral Data for Benzyl 4-((2,4-dimethylpentan-3-yl)amino)piperidine-1-carboxylate

Wavenumber (cm-1)	Assignment
2954	C-H stretch (aliphatic)
2870	C-H stretch (aliphatic)
1694	C=O stretch (carbamate)
1429	C-H bend (CH ₂)
1225	C-N stretch
1116	C-O stretch

The prominent peak at 1694 cm-1 is characteristic of the carbamate carbonyl group and is expected to be a key feature in the IR spectrum of **Benzyl 4-aminopiperidine-1-carboxylate**.
[1]

Table 4: Mass Spectrometry Data for Benzyl 4-((2,4-dimethylpentan-3-yl)amino)piperidine-1-carboxylate

m/z	Ion
Calculated: 334.25705	[M+H] ⁺
Found: 334.25687	[M+H] ⁺

High-resolution mass spectrometry data for the derivative confirms the elemental composition and provides a basis for predicting the molecular ion peak of the parent compound.[1]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the characterization of organic compounds like piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

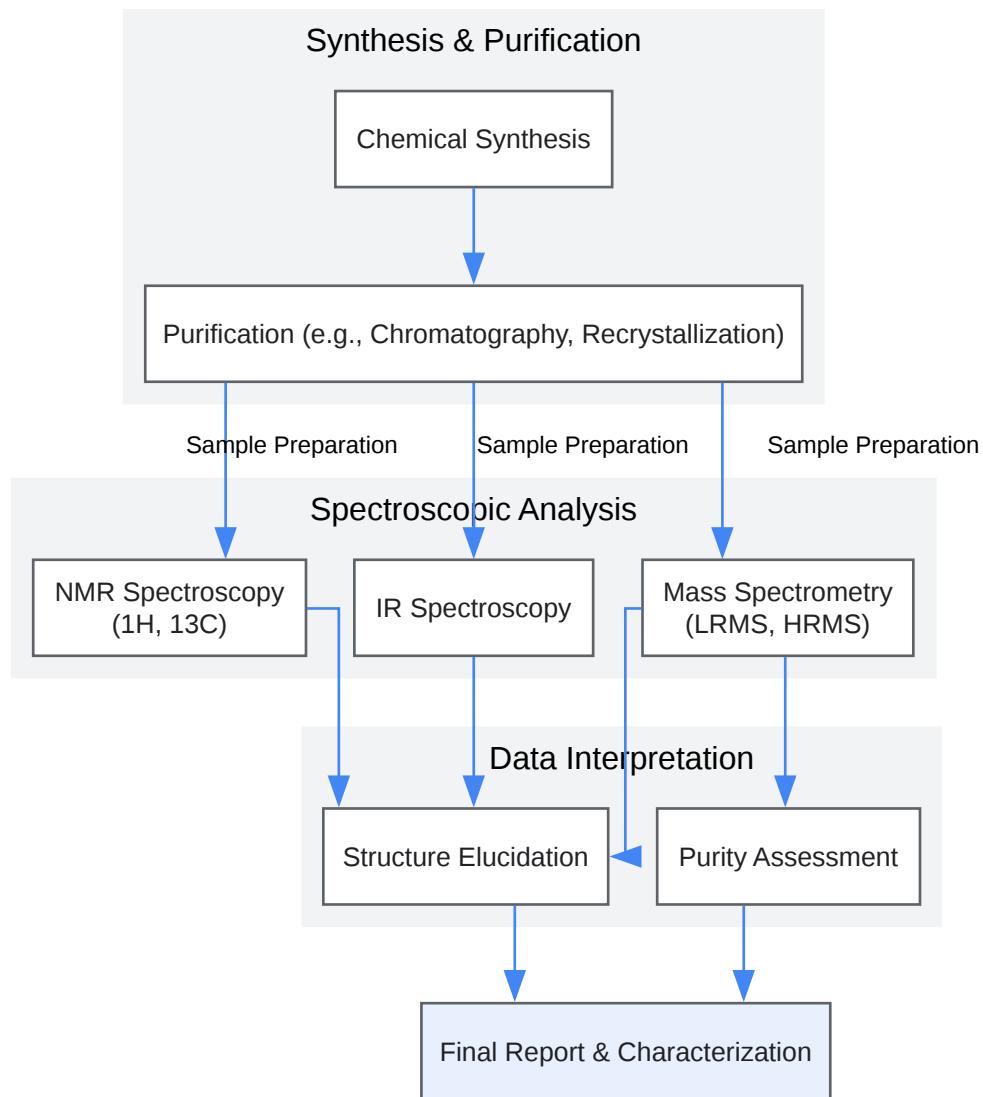
- Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5

mm NMR tube.

- **Instrumentation:** ^1H and ^{13}C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- **^1H NMR Parameters:**
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16 to 64 scans are generally sufficient.
 - Relaxation Delay: A delay of 1-2 seconds between scans.
 - Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- **^{13}C NMR Parameters:**
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay: A relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, a small amount of the compound is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . An average of 16 to 32 scans is common to improve the signal-to-noise ratio. The spectrum is often presented as percent transmittance versus wavenumber.


Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is commonly used for this type of molecule. High-resolution mass spectrometry (HRMS) is performed on instruments such as a time-of-flight (TOF) or Orbitrap mass analyzer.
- Data Acquisition:
 - Ionization Mode: Positive ion mode is typically used to observe the protonated molecule $[M+H]^+$.
 - Mass Range: A scan range appropriate for the expected molecular weight of the compound is selected.
 - Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **Benzyl 4-aminopiperidine-1-carboxylate**.

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)*Workflow for Spectroscopic Analysis*

This guide provides a foundational understanding of the spectroscopic properties of **Benzyl 4-aminopiperidine-1-carboxylate**, which is crucial for its identification, purity assessment, and utilization in further synthetic applications within the pharmaceutical and chemical research sectors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- To cite this document: BenchChem. [Spectroscopic and Analytical Profile of Benzyl 4-aminopiperidine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104409#spectroscopic-data-nmr-ir-ms-for-benzyl-4-aminopiperidine-1-carboxylate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com